Comparative Overall Yield in Enantioselective Pregabalin Synthesis: Desymmetrization Route vs. Classical Resolution
The quinine-mediated enantioselective desymmetrization of 3-isobutylglutaric anhydride provides a significantly higher overall yield of (S)-Pregabalin compared to the traditional manufacturing route involving racemic synthesis followed by classical resolution with (S)-(+)-mandelic acid. The resolution strategy caps the theoretical maximum yield of the single enantiomer at 50% and achieved a practical yield of approximately 30% overall [1]. In contrast, the desymmetrization route, which centers on the prochiral nature of 3-isobutylglutaric anhydride, delivered Pregabalin in 45% overall yield with 99.7% ee, representing a 50% relative improvement in material efficiency [1].
| Evidence Dimension | Overall Yield of (S)-Pregabalin |
|---|---|
| Target Compound Data | 45% overall yield (via desymmetrization of 3-isobutylglutaric anhydride) |
| Comparator Or Baseline | ~30% overall yield (via racemic synthesis and classical resolution) |
| Quantified Difference | 15 percentage points absolute improvement; 50% relative yield increase |
| Conditions | Bench-scale synthesis; key step: quinine-mediated ring opening with cinnamyl alcohol, followed by Curtius rearrangement |
Why This Matters
This directly translates to lower cost of goods and reduced waste for an industrial procurement decision, where the anhydride's prochirality is the enabling feature for a more atom-economical process.
- [1] Hameršak, Z., Stipetić, I., & Avdagić, A. (2007). An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) via quinine-mediated desymmetrization of cyclic anhydride. Tetrahedron: Asymmetry, 18(12), 1481–1485. View Source
